molecular formula C11H12Cl2N2O2S B2601769 3,6-Dichloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide CAS No. 1436151-03-9

3,6-Dichloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide

Cat. No.: B2601769
CAS No.: 1436151-03-9
M. Wt: 307.19
InChI Key: NUBJQVNYNWYZLL-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 3 and 6, and a carboxamide group at position 2. Additionally, it contains a thiolane ring with a hydroxyl group, which is attached to the pyridine ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide typically involves the following steps:

    Chlorination of Pyridine: Pyridine is chlorinated at positions 3 and 6 using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Formation of Carboxamide: The chlorinated pyridine is then reacted with an appropriate amine to form the carboxamide group at position 2.

    Attachment of Thiolane Ring: The thiolane ring is introduced by reacting the intermediate compound with a thiolane derivative, such as 3-hydroxythiolane, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the thiolane ring can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the carboxamide group to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium thiolate or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dechlorinated products.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3,6-Dichloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

    Modulating Receptors: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

3,6-Dichloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:

    3,6-Dichloropyridine-2-carboxamide: Lacks the thiolane ring and hydroxyl group, resulting in different chemical properties and biological activities.

    N-[(3-Hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide: Does not have chlorine substitutions, which may affect its reactivity and interactions with molecular targets.

    3,6-Dichloro-N-methylpyridine-2-carboxamide: Contains a methyl group instead of the thiolane ring, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

3,6-dichloro-N-[(3-hydroxythiolan-3-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2S/c12-7-1-2-8(13)15-9(7)10(16)14-5-11(17)3-4-18-6-11/h1-2,17H,3-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBJQVNYNWYZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C2=C(C=CC(=N2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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